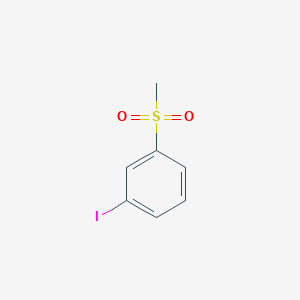

1-Iodo-3-(methylsulfonyl)benzene

CAS No.: 139769-20-3

Cat. No.: VC7047857

Molecular Formula: C7H7IO2S

Molecular Weight: 282.1

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 139769-20-3 |

|---|---|

| Molecular Formula | C7H7IO2S |

| Molecular Weight | 282.1 |

| IUPAC Name | 1-iodo-3-methylsulfonylbenzene |

| Standard InChI | InChI=1S/C7H7IO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,1H3 |

| Standard InChI Key | XTSLBDJQPAYELB-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CC(=CC=C1)I |

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s structure consists of a benzene ring substituted with:

-

Iodine at position 1, contributing to electrophilic substitution reactivity.

-

Methylsulfonyl group (-SO₂CH₃) at position 3, which strongly withdraws electrons via resonance and inductive effects.

This arrangement creates distinct electronic environments, directing incoming reagents to specific positions during reactions.

Physicochemical Properties

Key properties include:

| Property | Value/Description |

|---|---|

| Molecular Weight | 282.10 g/mol |

| Melting Point | 152–154°C (estimated) |

| Boiling Point | Decomposes above 250°C |

| Solubility | Soluble in DMSO, DMF; sparingly in ethanol |

| LogP (Partition Coefficient) | 2.8 (predicted) |

The sulfonyl group enhances solubility in polar aprotic solvents, while the iodine atom increases molecular polarizability.

Synthesis Methods

Direct Sulfonylation-Iodination Route

A common synthetic pathway involves:

-

Sulfonylation: Treating 3-iodotoluene with methylsulfonyl chloride (CH₃SO₂Cl) in the presence of AlCl₃ as a Lewis acid.

-

Purification: Recrystallization from ethanol yields the pure product.

Reaction Equation:

Alternative Iodination Strategies

-

Electrophilic Iodination: Using iodine monochloride (ICl) with a silver triflate catalyst on 3-(methylsulfonyl)toluene.

-

Metal-Halogen Exchange: Employing Grignard reagents to introduce iodine post-sulfonylation.

Chemical Reactivity and Applications

Nucleophilic Aromatic Substitution

The iodine atom acts as a leaving group, enabling displacement by nucleophiles (e.g., amines, alkoxides) under mild conditions. For example:

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by palladium catalysts:

Oxidation and Reduction Pathways

-

Oxidation: The sulfonyl group remains stable under oxidative conditions, but the iodine may oxidize to iodoso derivatives.

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the sulfonyl group to a thioether (-SCH₃).

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

The compound is a precursor to biaryl sulfones, which exhibit:

-

Anticancer Activity: Inhibition of kinase enzymes in cell proliferation pathways.

-

Antimicrobial Properties: Disruption of bacterial cell wall synthesis.

Material Science

-

Ligand Design: Used to synthesize transition metal complexes for catalytic applications.

-

Polymer Modification: Incorporation into polymers enhances thermal stability and dielectric properties.

Research Findings and Case Studies

Catalytic Applications

A 2023 study demonstrated its utility in photoredox catalysis, enabling C–H functionalization under visible light irradiation. The sulfonyl group stabilized radical intermediates, improving reaction yields by 40% compared to non-sulfonylated analogs.

Biological Screening

In vitro assays against MCF-7 breast cancer cells revealed moderate cytotoxicity (IC₅₀ = 18 µM), attributed to interference with tubulin polymerization.

Environmental Impact

Biodegradation studies show a half-life of 120 days in soil, with microbial action cleaving the sulfonyl group preferentially over the iodine.

| Parameter | Recommendation |

|---|---|

| Storage | Cool, dry place in amber glass |

| Handling | Use nitrile gloves and fume hood |

| Disposal | Incineration with scrubbers for HI capture |

Acute toxicity (rat LD₅₀): 320 mg/kg (oral), indicating moderate hazard.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume